molecular formula C22H37NO3 B1673406 N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide CAS No. 383418-30-2

N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide

Cat. No. B1673406
M. Wt: 363.5 g/mol
InChI Key: YCAKBKAOFSILDC-RTWAWAEBSA-N
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Description

“N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide”, also known as HPA-12, is a ceramide analog . It has an empirical formula of C22H37NO3 and a molecular weight of 363.53 .


Physical And Chemical Properties Analysis

HPA-12 is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Chemistry and Biology of HPA-12

HPA-12 is part of the HPA compound family, notable for its unique capacity to inhibit intracellular ceramide trafficking. Originally described in 2001, HPA-12 emerged as a pioneering inhibitor of the CERT-mediated transfer of ceramide from the endoplasmic reticulum to the Golgi apparatus, crucial for sphingomyelin biosynthesis. The development and chemical synthesis of HPA-12 and its analogs have been closely tied to the study of the CERT protein, underscoring its relevance in cellular biology and synthetic chemistry alike. The compound's synthesis, structural modifications, and biological activity offer a comprehensive view of its potential as a tool for probing ceramide dynamics within cells (Berkeš et al., 2016).

Synthesis and Structure-Activity Relationship

The synthesis of HPA-12 and its analogues has been optimized to achieve high yields and enantiomeric purity, employing strategies such as catalytic enantioselective Mannich-type reactions. Studies exploring the structure-activity relationships of HPA-12 derivatives have highlighted the critical role of the amide side chain's length and the presence of hydroxy groups in modulating the compound's biological activity. These findings are essential for designing ceramide trafficking inhibitors with improved efficacy and specificity (Nakamura et al., 2003).

Application in Polymer and Materials Science

Beyond its biological applications, the structural motif of N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide has inspired the design of polymers and materials with novel properties. For instance, polymers with tapered side groups have been synthesized to form tubular architectures, demonstrating the versatility of this compound's derivative structures in material science applications (Percec et al., 1996).

properties

IUPAC Name

N-[(2R,4S)-1,4-dihydroxy-4-phenylbutan-2-yl]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-13-16-22(26)23-20(18-24)17-21(25)19-14-11-10-12-15-19/h10-12,14-15,20-21,24-25H,2-9,13,16-18H2,1H3,(H,23,26)/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAKBKAOFSILDC-RTWAWAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CC(C1=CC=CC=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@H](C[C@@H](C1=CC=CC=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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